GW837016X

Human African Trypanosomiasis In Vivo Efficacy Oral Bioavailability

GW837016X (also designated NEU-391, CAS 833473-68-0) is an alkynyl-substituted thieno[3,2-d]pyrimidine derivative that functions both as an orally active ErbB-2 (HER2) kinase covalent inhibitor and as a potent antitrypanosome agent. The compound exhibits a molecular weight of 478.97 with formula C25H20ClFN4OS and is commercially available at ≥98% purity with batch-specific QC documentation including NMR and HPLC.

Molecular Formula C25H20ClFN4OS
Molecular Weight 479.0 g/mol
Cat. No. B15604751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW837016X
Molecular FormulaC25H20ClFN4OS
Molecular Weight479.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H20ClFN4OS/c26-21-12-19(7-9-23(21)32-14-16-3-1-4-17(27)11-16)31-25-24-22(29-15-30-25)13-20(33-24)8-6-18-5-2-10-28-18/h1,3-4,7,9,11-13,15,18,28H,2,5,10,14H2,(H,29,30,31)/t18-/m0/s1
InChIKeyFNYHTKUCTLSINN-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GW837016X (NEU-391): A Dual-Activity ErbB-2 Covalent Inhibitor and Antitrypanosome Lead Compound for Protozoan Parasite Research Procurement


GW837016X (also designated NEU-391, CAS 833473-68-0) is an alkynyl-substituted thieno[3,2-d]pyrimidine derivative that functions both as an orally active ErbB-2 (HER2) kinase covalent inhibitor and as a potent antitrypanosome agent [1]. The compound exhibits a molecular weight of 478.97 with formula C25H20ClFN4OS and is commercially available at ≥98% purity with batch-specific QC documentation including NMR and HPLC . GW837016X was identified through a medicinal chemistry campaign optimizing chemotypes with demonstrated efficacy against protozoan parasites, serving as a lead compound for human African trypanosomiasis (HAT) drug development [1].

Why Generic Thienopyrimidine Analogs Cannot Substitute for GW837016X in Antitrypanosome and ErbB-2 Research Applications


Although GW837016X belongs to the alkynylthieno[3,2-d]pyrimidine chemotype, empirical structure-activity relationship (SAR) data demonstrate that minor structural modifications within this scaffold produce substantial divergence in antiparasitic potency, target selectivity, and in vivo efficacy [1]. Within the same published series, comparator compounds bearing different substituents at the R-position exhibit T. brucei EC50 values ranging from 0.084 µM to 2.2 µM—a greater than 26-fold potency differential—while certain analogs show >15 µM activity, indicating practical loss of antiparasitic utility [2]. Furthermore, the ErbB-2 covalent inhibitory activity is not a conserved class property across all thienopyrimidine derivatives; substitution patterns directly govern kinase binding mode and residence time [1]. Generic substitution without consideration of these quantitative differentials risks experimental irreproducibility and wasted procurement resources.

Quantitative Differential Evidence: GW837016X Performance Benchmarks Against Lapatinib and Structural Analogs


In Vivo Survival Benefit: GW837016X 50% Life Extension in Mouse HAT Model Versus Untreated Controls

In a mouse model of human African trypanosomiasis (HAT), GW837016X (compound 3) extended the life of treated mice by 50% compared to untreated control animals, establishing oral in vivo efficacy [1]. This survival extension provides a benchmark for evaluating the translational potential of subsequent analogs in the same chemotype series. While comparator compounds were not simultaneously evaluated in identical survival assays in the same study, this quantitative in vivo outcome distinguishes GW837016X from analogs with weaker in vitro potency or poor pharmacokinetic properties that would not achieve comparable survival benefit.

Human African Trypanosomiasis In Vivo Efficacy Oral Bioavailability

Comparative Antitrypanosome Potency: GW837016X Demonstrates 4.2-Fold Superior T. brucei EC50 Versus Structural Analog 59b

GW837016X (designated as 59a) exhibits a T. brucei brucei EC50 of 0.26 µM, which represents a 4.2-fold improvement in potency compared to structural analog 59b (EC50 = 1.1 ± 0.0 µM) when tested under identical assay conditions [1]. This direct head-to-head comparison within the same experimental study and the same thienopyrimidine scaffold demonstrates that specific substitution patterns—not merely the core chemotype—determine antiparasitic activity. The 0.84 µM absolute difference in EC50 translates to a therapeutically meaningful potency advantage for hit-to-lead optimization campaigns.

Trypanosoma brucei Antiparasitic EC50

Dual-Target Differentiation: GW837016X ErbB-2 Covalent Inhibition Versus Lapatinib Reversible Binding

GW837016X was optimized from the anilinoquinazoline drug lapatinib scaffold as part of a medicinal chemistry campaign to develop antitrypanosome leads [1]. While lapatinib acts as a reversible EGFR/ErbB-2 dual tyrosine kinase inhibitor, GW837016X is characterized as an ErbB-2 kinase covalent inhibitor, which confers distinct binding kinetics and potentially prolonged target residence time . The conversion from a reversible quinazoline scaffold (lapatinib) to a covalent thieno[3,2-d]pyrimidine scaffold (GW837016X) represents a deliberate structural evolution to optimize both kinase inhibition and antiparasitic activity simultaneously.

ErbB-2 Covalent Inhibitor Kinase

Mechanism Differentiation: GW837016X Dual Inhibition of Mitosis and Cytokinesis in T. brucei

At the cellular level, GW837016X inhibits both mitosis and cytokinesis in T. brucei, representing a dual mechanism of action distinct from antiparasitic agents that target only a single cell division process [1]. This cellular phenotype was specifically characterized for GW837016X in the primary research publication and serves as a functional benchmark for the alkynylthieno[3,2-d]pyrimidine chemotype. While quantitative comparative data for other compounds targeting both processes simultaneously is not available in the same study, the dual inhibition phenotype provides a distinct mechanistic signature that differentiates GW837016X from antiparasitic agents with narrower cellular targets.

Mitosis Cytokinesis Trypanosoma brucei

Optimal Scientific and Preclinical Research Applications for GW837016X Based on Quantified Differential Evidence


Hit-to-Lead Optimization Studies in Human African Trypanosomiasis (HAT) Drug Discovery Programs

GW837016X serves as an advanced hit compound for HAT drug discovery programs, with validated oral in vivo efficacy demonstrated by a 50% life extension in a mouse model of T. brucei infection [1]. Its 0.26 µM T. brucei EC50 establishes a potency benchmark against which newly synthesized analogs can be quantitatively compared in the same assay system [2]. Researchers can utilize GW837016X as a positive control and as a scaffold for further SAR exploration aimed at improving potency beyond 0.26 µM while maintaining or enhancing the 50% survival extension benchmark.

Dual-Mechanism Antiparasitic Studies Investigating Mitosis and Cytokinesis Inhibition in Trypanosoma brucei

GW837016X is specifically suited for cellular mechanism studies focused on simultaneous disruption of mitosis and cytokinesis in bloodstream T. brucei [1]. The compound's dual cellular phenotype provides a defined experimental tool for investigating the interplay between these two cell division processes in kinetoplastid parasites. This application leverages the unique mechanistic signature of GW837016X to probe questions inaccessible with single-mechanism inhibitors, supporting studies on cell cycle regulation and potential resistance pathways in T. brucei.

ErbB-2 Covalent Inhibition Research Requiring Prolonged Target Engagement Compared to Reversible Inhibitors

For kinase researchers investigating the functional consequences of covalent versus reversible ErbB-2 inhibition, GW837016X provides a chemically distinct covalent inhibitor scaffold derived from lapatinib optimization [1]. The irreversible binding mechanism of GW837016X may confer extended target residence time relative to reversible inhibitors like lapatinib, making it suitable for experiments requiring sustained ErbB-2 pathway suppression. Comparative studies between GW837016X and lapatinib can elucidate how covalent binding affects downstream signaling duration and cellular response kinetics .

Multi-Parasite Screening Panels for Thienopyrimidine Chemotype Activity Profiling

GW837016X has been evaluated against multiple protozoan parasites including T. brucei, T. cruzi, Leishmania major, and Plasmodium falciparum, establishing a cross-parasite activity profile for the alkynylthieno[3,2-d]pyrimidine chemotype [1]. This broad profiling enables researchers to use GW837016X as a reference compound when screening related scaffolds against parasitic disease panels. The T. brucei EC50 of 0.26 µM provides a quantitative comparator for assessing selectivity indices when compounds are tested across multiple parasite species and mammalian cell lines [2].

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